molecular formula C13H8N2O6 B13460691 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B13460691
M. Wt: 288.21 g/mol
InChI Key: UMTGPYNMTQFQQS-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an isoindole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound . The reaction conditions often require specific solvents like n-hexane/ethyl acetate and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions typically require controlled temperatures and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid stands out due to its unique isoindole moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .

Properties

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C13H8N2O6/c16-9-4-8(10(17)14-9)15-11(18)6-2-1-5(13(20)21)3-7(6)12(15)19/h1-3,8H,4H2,(H,20,21)(H,14,16,17)

InChI Key

UMTGPYNMTQFQQS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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